1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea
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Overview
Description
The compound 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea represents a complex organic molecule known for its multifunctionality in scientific research. It integrates various chemical groups that impart unique properties, making it valuable in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea generally involves multi-step organic reactions. A common route includes the reaction of a dimethylamino group with a triazinyl compound under controlled conditions. Pyrrolidine is often added subsequently to complete the triazinyl structure.
Industrial Production Methods: Industrial synthesis typically scales up this process, focusing on the optimization of yields and purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various reactions including:
Oxidation: It can be oxidized to form corresponding oxide derivatives.
Reduction: Suitable reagents can reduce the triazinyl ring or other functional groups.
Substitution: Various groups can be substituted in the aromatic or triazinyl rings, offering diverse derivatives.
Common Reagents and Conditions:
Oxidation: Utilizes agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation or sulfonation reactions under anhydrous conditions.
Major Products Formed: Depending on the reaction type, products can range from oxidized urea derivatives to reduced amine compounds. Substitution often leads to a spectrum of functionalized molecules with varying properties.
Scientific Research Applications
1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea has far-reaching applications:
Chemistry: Used as a building block in synthesis and catalysis research.
Biology: Explored for its potential as a bioactive compound, interacting with specific proteins.
Medicine: Investigated in drug discovery for its potential therapeutic effects.
Industry: Utilized in material science for the development of advanced polymers and composites.
Mechanism of Action
The exact mechanism of action involves interaction with molecular targets, typically proteins or enzymes. The dimethylamino group facilitates binding to specific sites, while the triazinyl and urea components interact with molecular pathways, potentially altering biological activities.
Comparison with Similar Compounds
When compared to similar compounds such as 1-(2,4-dimethyl-5-methoxyphenyl)-3-(4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)urea, our compound stands out due to its specific substitution pattern, which confers unique reactivity and biological activity.
Similar compounds include:
1-(2,4-dimethyl-5-methoxyphenyl)-3-(4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)urea
1-(4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea
The unique configuration of 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea allows for specialized interactions and applications, setting it apart in the realm of chemical research.
Properties
IUPAC Name |
1-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-(2-methoxy-5-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O2/c1-13-7-8-15(28-4)14(11-13)21-19(27)20-12-16-22-17(25(2)3)24-18(23-16)26-9-5-6-10-26/h7-8,11H,5-6,9-10,12H2,1-4H3,(H2,20,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJHUGOOHWWKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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